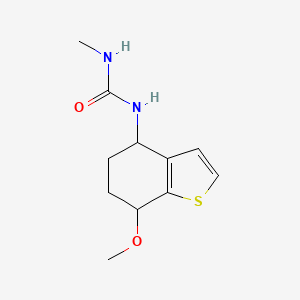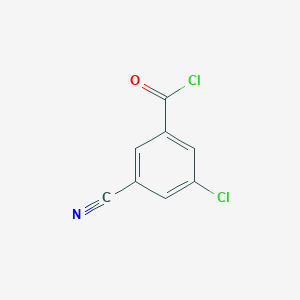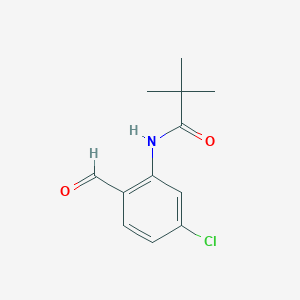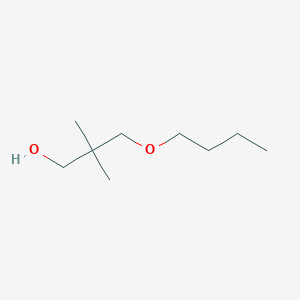
7-ethyl-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids . The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
Méthodes De Préparation
The synthesis of 2-Methyl-7-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2-Methyl-7-ethyl-1H-indole has numerous applications in scientific research:
Biology: Indole derivatives, including 2-Methyl-7-ethyl-1H-indole, exhibit antiviral, anti-inflammatory, and anticancer activities. They are used in the study of biological pathways and the development of new therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .
Comparaison Avec Des Composés Similaires
2-Methyl-7-ethyl-1H-indole can be compared with other indole derivatives such as:
2-Methylindole: Similar in structure but lacks the ethyl group at the 7-position, leading to different biological activities and chemical reactivity.
7-Ethylindole: Lacks the methyl group at the 2-position, which can affect its interaction with biological targets and its chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
The unique combination of the methyl and ethyl groups in 2-Methyl-7-ethyl-1H-indole contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
7-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7,12H,3H2,1-2H3 |
Clé InChI |
WQJJAQXIXFDBDI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1NC(=C2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B8580611.png)
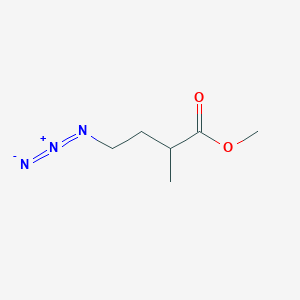

![7-chloro-4-phenylthieno[2,3-d]pyridazine](/img/structure/B8580633.png)

